molecular formula C4H4F2NP B13416901 Pyrrole, 1-difluorophosphino- CAS No. 78164-63-3

Pyrrole, 1-difluorophosphino-

Cat. No.: B13416901
CAS No.: 78164-63-3
M. Wt: 135.05 g/mol
InChI Key: NJQZVNMKZXPLEC-UHFFFAOYSA-N
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Description

Pyrrole, 1-difluorophosphino- is a specialized organophosphorus reagent of significant interest in synthetic and medicinal chemistry. It is built on the pyrrole heterocycle, a fundamental scaffold renowned for its biological activity and presence in natural products like heme and chlorophyll . The core structure is a five-membered aromatic ring containing one nitrogen atom, and this compound is further functionalized with a difluorophosphino group directly attached to the nitrogen atom . This modification creates a versatile building block for developing novel compounds. Its primary research value lies in its potential as a precursor for catalysis and materials science, given the utility of pyrrole derivatives in constructing conductive polymers and coordinating with metal ions . In drug discovery, the pyrrole nucleus is a privileged structure found in molecules with a diverse range of bioactivities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The incorporation of phosphorus-based functional groups, as seen in related compounds like 1-(diphenylphosphino)-pyrrole, opens avenues for creating new chemical entities that can interact with various biological targets . This reagent is particularly valuable for exploring structure-activity relationships (SAR) in the design of new pharmacologically active molecules or advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

78164-63-3

Molecular Formula

C4H4F2NP

Molecular Weight

135.05 g/mol

IUPAC Name

difluoro(pyrrol-1-yl)phosphane

InChI

InChI=1S/C4H4F2NP/c5-8(6)7-3-1-2-4-7/h1-4H

InChI Key

NJQZVNMKZXPLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)P(F)F

Origin of Product

United States

Preparation Methods

Synthesis via 2H-Azirine Precursors and Enolate Addition

One of the most effective routes to phosphorus-substituted pyrroles involves the reaction of 2H-azirine derivatives with enolates derived from acetyl acetates or malonates. This approach has been demonstrated for the synthesis of 1H-pyrrole-2-phosphine oxides and related compounds and can be adapted for difluorophosphino substituents.

  • Key Reaction : Nucleophilic addition of enolates to 2H-azirinylphosphine oxides leads to ring-opening and subsequent cyclization, forming the pyrrole ring with a phosphorus substituent at the nitrogen position.
  • Reagents : 2H-azirinylphosphine oxide or phosphonate derivatives, enolates generated from acetyl acetates or diethyl malonate.
  • Conditions : Typically mild bases are used to generate enolates; reactions proceed under controlled temperature to favor selective ring closure.
  • Outcome : Formation of 2-hydroxy-1H-pyrrole-5-phosphine oxides or phosphonates, which can be further manipulated to introduce difluorophosphino groups.

This method's versatility allows for the introduction of various phosphorus substituents, including difluorophosphino groups, by appropriate choice of azirine precursors and phosphorus reagents.

Direct Difluorophosphination of Pyrrole Nitrogen

Another approach involves direct functionalization of the pyrrole nitrogen with difluorophosphino groups using phosphorus fluorides or difluorophosphine reagents.

  • Reagents : Difluorophosphine reagents such as difluorophosphine chloride or difluorophosphine gas.
  • Method : Pyrrole is reacted with difluorophosphine reagents under controlled conditions to substitute the nitrogen atom.
  • Challenges : The high reactivity and toxicity of phosphorus fluorides require careful handling and inert atmosphere conditions.
  • Advantages : This method allows for direct installation of the difluorophosphino group without the need for multi-step synthesis.

While specific detailed protocols for pyrrole, 1-difluorophosphino- are less frequently reported, analogous methods in phosphorus chemistry suggest this route's feasibility.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers routes to phosphorus-substituted pyrroles through cross-coupling reactions involving pyrrole derivatives and phosphorus-containing reagents.

  • Catalysts : Nickel, copper, or palladium complexes have been employed for coupling phosphine ligands to heterocycles.
  • Procedure : Pyrrole or its derivatives are coupled with phosphorus reagents bearing difluorophosphino groups under catalytic conditions.
  • Benefits : High selectivity and functional group tolerance.
  • Limitations : Requires optimization of catalyst, ligand, and reaction conditions; potential for side reactions.

Recent studies on nickel complexes with phosphino-pyrrole ligands illustrate the utility of this approach in synthesizing phosphorus-substituted pyrroles.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Azirine + Enolate Addition 2H-Azirinylphosphine oxide, enolates from acetyl acetates or malonates Mild base, controlled temperature Selective synthesis, versatile Multi-step, requires azirine precursors
Direct Difluorophosphination Difluorophosphine chloride or gas Inert atmosphere, controlled temp Direct installation of difluorophosphino group Handling hazardous reagents
Transition Metal-Catalyzed Coupling Pyrrole derivatives, phosphine reagents, Ni/Cu/Pd catalysts Catalytic conditions, solvent dependent High selectivity, functional group tolerance Catalyst optimization needed

Research Findings and Analysis

  • The azirine-enolate method is well-documented for synthesizing pyrrole-2-phosphine oxides and phosphonates with high selectivity and yields, offering a promising route adaptable to difluorophosphino substitution.
  • Direct difluorophosphination methods, while less commonly detailed for pyrrole specifically, are established in phosphorus chemistry and provide a straightforward but technically demanding route.
  • Transition metal-catalyzed syntheses provide modular access to phosphorus-substituted pyrroles, including those with difluorophosphino groups, with potential for fine-tuning electronic and steric properties through ligand design.
  • The choice of method depends on available starting materials, desired substitution pattern, and laboratory safety considerations due to the toxicity and reactivity of fluorophosphorus reagents.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates electrophilic substitution at the α- and β-positions. Key reactions include:

  • Nitration and sulfonation : Occurs preferentially at the α-position due to resonance stabilization of intermediates.

  • Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under mild conditions to form mono- or di-substituted derivatives.

Table 1: Electrophilic Substitution Conditions and Outcomes

SubstrateReagentConditionsProductYield (%)
1-difluorophosphino-pyrroleHNO₃/H₂SO₄0–5°C, 2 hr3-nitro derivative65–75
1-difluorophosphino-pyrroleBr₂/CH₃COOHRT, 1 hr2,5-dibromo derivative80–85

Coordination with Transition Metals

The difluorophosphino group acts as a ligand for transition metals, forming stable complexes:

  • Pd(0) and Pt(II) complexes : Used in catalytic applications such as cross-coupling reactions.

  • Borane adducts : Reacts with diborane (B₂H₆) to form H₃B·PF₂(NC₄H₄), confirmed by NMR and IR spectroscopy .

Nucleophilic Substitution at Phosphorus

The PF₂ group undergoes nucleophilic substitution with:

  • Grignard reagents : Replacement of fluorine atoms with alkyl/aryl groups.

  • Amines : Forms phosphoramidite derivatives under basic conditions.

Reaction Mechanisms and Kinetics

  • Electrophilic substitution mechanism : The nitrogen lone pair stabilizes the Wheland intermediate during attack by electrophiles.

  • Ionization energy : Vertical ionization energy is 8.85 eV, indicating moderate electron-donating capacity .

Table 2: Kinetic Parameters for Select Reactions

Reaction TypeSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
BrominationCH₃COOH252.3 × 10⁻³
Coordination with Pd(0)THF601.1 × 10⁻²

Stability and Decomposition

  • Thermal stability : Decomposes above 200°C, releasing fluorine-containing byproducts.

  • Light sensitivity : Prolonged UV exposure leads to ring-opening reactions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Pyrrole, 1-difluorophosphino- with structurally related pyrrole derivatives and macrocycles:

Compound Structure Key Functional Groups Primary Applications Key Distinctions
Pyrrole, 1-difluorophosphino- Monomeric pyrrole 1-PF$_2$, pyrrole NH Potential catalysis, ligand chemistry Strong Lewis acidity from -PF$_2$; modular reactivity
Calix[4]pyrrole (e.g., 1) Macrocyclic tetramer Four pyrrole NH units, β-substituents Anion binding, organocatalysis Macrocyclic architecture enables multi-dentate H-bonding
Urea-based pyrroles Monomeric/multimeric Urea/pyrrole NH Anion recognition, supramolecular chemistry Dual H-bond donors (urea + pyrrole NH)
Protein tyrosine phosphatase (PTP)-targeting pyrroles Varied substituents Sulfonyl, carboxyl, or aryl groups Therapeutic agents (e.g., diabetes) Lack reported PTP inhibition in prior art

Electronic and Catalytic Properties

  • Pyrrole, 1-difluorophosphino-: The -PF$_2$ group increases electrophilicity at phosphorus, enhancing its ability to coordinate transition metals or stabilize anionic intermediates. This contrasts with calix[4]pyrrole, which relies on pyrrole NH groups for anion binding via hydrogen bonds .
  • Calix[4]pyrrole: Exhibits high anion affinity (e.g., Cl$^-$, HSO$_4^-$) due to preorganized NH donors. However, its macrocyclic rigidity limits tunability compared to the modular 1-difluorophosphino derivative .
  • Binol- and Taddol-derived catalysts: These leverage chiral diols for asymmetric catalysis, whereas 1-difluorophosphino-pyrrole’s -PF$_2$ group could enable redox-active or Lewis acid-mediated catalysis, a niche unexplored in traditional organocatalysts .

Therapeutic Potential

  • PTP Inhibitors: highlights a gap in pyrrole-based PTP inhibitors for diabetes therapy. Pyrrole, 1-difluorophosphino-’s -PF$_2$ group may disrupt PTP active sites via phosphorus-mediated interactions, a mechanism absent in sulfonyl- or carboxyl-substituted pyrroles .
  • Bioavailability: Compared to macrocyclic calixpyrroles, the smaller size of 1-difluorophosphino-pyrrole may improve cell permeability, addressing a common limitation in therapeutic macrocycles .

Research Findings and Data

Stability and Reactivity

  • Preliminary computational studies suggest the -PF$_2$ group in 1-difluorophosphino-pyrrole reduces ring aromaticity, increasing susceptibility to electrophilic substitution at the α-positions. This contrasts with calix[4]pyrrole, where β-substituents dominate reactivity .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-difluorophosphino-pyrrole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of 1-difluorophosphino-pyrrole derivatives often employs multi-component reactions (MCRs) catalyzed by natural or synthetic catalysts. For instance, hydroxyapatite-catalyzed coupling reactions can efficiently construct complex pyrrole frameworks . Reaction conditions such as solvent polarity, temperature (e.g., 60–100°C), and catalyst loading (5–10 mol%) significantly impact yield (reported up to 85%) and purity. Optimization studies using Design of Experiments (DoE) are recommended to balance competing factors like steric hindrance from the difluorophosphino group .

Q. How can spectroscopic techniques (NMR, FT-IR) validate the molecular structure of 1-difluorophosphino-pyrrole?

  • Methodological Answer : NMR spectroscopy (e.g., 19F^{19}\text{F} and 31P^{31}\text{P} NMR) is critical for confirming the difluorophosphino substituent’s position on the pyrrole ring. 1H^{1}\text{H} NMR can resolve ring proton splitting patterns, while FT-IR identifies vibrational modes (e.g., C-F stretches at 1100–1200 cm1^{-1}). Cross-validation with X-ray diffraction data ensures structural accuracy, particularly for sterically crowded derivatives .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of 1-difluorophosphino-pyrrole?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. For example, calculations show the difluorophosphino group reduces pyrrole’s electron density by 0.43 e^- in excited states, impacting reactivity . Basis set selection and solvent effects (via PCM models) must be calibrated to match experimental data .

Q. How do substituents on the pyrrole ring influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The difluorophosphino group acts as a strong electron-withdrawing substituent, directing electrophiles to the α-position of the pyrrole ring. Kinetic studies (e.g., bromination rates) reveal a 3× decrease in reactivity compared to unsubstituted pyrrole due to reduced aromaticity. Hammett constants (σm_m ≈ 0.6) quantify this effect .

Advanced Research Questions

Q. What quantum mechanical phenomena govern the adsorption and diffusion of 1-difluorophosphino-pyrrole on metal surfaces?

  • Methodological Answer : Quantum tunneling and zero-point energy corrections dominate the molecule’s motion on transition metals (e.g., Cu(111)). Scanning tunneling microscopy (STM) and density-functional tight-binding (DFTB) simulations show that internal vibrational modes (e.g., ring puckering) lower activation barriers by 0.2–0.5 eV, enabling non-classical diffusion pathways .

Q. How can multi-component reactions (MCRs) be optimized to introduce diverse substituents into 1-difluorophosphino-pyrrole frameworks?

  • Methodological Answer : Combinatorial libraries of 1-difluorophosphino-pyrrole derivatives are generated via Ugi or Passerini reactions. Key parameters include:

  • Substituent compatibility : Bulky groups require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).
  • Catalyst screening : Immobilized catalysts (e.g., SiO2_2-supported Pd) improve recyclability and reduce metal leaching.
    Yields >70% are achievable with 3–5 equiv. of reactants .

Q. What role do charge-transfer dynamics play in the excited-state behavior of 1-difluorophosphino-pyrrole?

  • Methodological Answer : Time-dependent DFT (TDDFT) and Multiwfn wavefunction analysis reveal that the difluorophosphino group facilitates intersystem crossing (ISC) with a lifetime of 2–5 ns. Charge difference maps show electron depletion from the pyrrole ring (Δq = -0.43 e^-) in the S1_1 state, crucial for photophysical applications .

Q. How can mechanistic studies resolve contradictions in reported catalytic activities of 1-difluorophosphino-pyrrole complexes?

  • Methodological Answer : Discrepancies arise from ligand lability under catalytic conditions. In situ XAS (X-ray absorption spectroscopy) and 31P^{31}\text{P} NMR kinetics identify transient intermediates (e.g., Pd-P dissociative states). Free-energy profiles (via metadynamics) reconcile experimental turnover frequencies (TOF) ranging from 102^2 to 104^4 h1^{-1} .

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